molecular formula C14H18N6OS B11192990 2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol

2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol

Cat. No.: B11192990
M. Wt: 318.40 g/mol
InChI Key: XYYVHNWSSSMCMR-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H18N6OS/c1-19-5-7-20(8-6-19)13-17-11(9-12(21)18-13)10-22-14-15-3-2-4-16-14/h2-4,9H,5-8,10H2,1H3,(H,17,18,21)

InChI Key

XYYVHNWSSSMCMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NC=CC=N3

Origin of Product

United States

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